![molecular formula C19H15N5O3S2 B2387107 N-(5-(benzo[d]tiazol-2-carbonil)-4,5,6,7-tetrahidrotiazolo[5,4-c]piridin-2-il)-5-metilisoxazol-3-carboxamida CAS No. 1396876-14-4](/img/structure/B2387107.png)
N-(5-(benzo[d]tiazol-2-carbonil)-4,5,6,7-tetrahidrotiazolo[5,4-c]piridin-2-il)-5-metilisoxazol-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(benzo[d]thiazole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C19H15N5O3S2 and its molecular weight is 425.48. The purity is usually 95%.
BenchChem offers high-quality N-(5-(benzo[d]thiazole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(benzo[d]thiazole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad antituberculosa
Los compuestos a base de benzotiazol se han sintetizado y estudiado por su actividad antituberculosa . Las concentraciones inhibitorias de las moléculas recién sintetizadas se compararon con los fármacos de referencia estándar, y se encontró una mejor potencia de inhibición en los nuevos derivados de benzotiazol contra M. tuberculosis .
Actividad anticancerígena y antiinflamatoria
Los derivados de benzotiazol han mostrado potencial como agentes anticancerígenos y antiinflamatorios . Los compuestos se evaluaron por sus efectos sobre la proliferación de la línea celular de carcinoma epidermoide humano (A431) y líneas celulares de cáncer de pulmón no microcítico humano (A549, H1299). También se evaluó el efecto de los compuestos sobre los niveles de expresión de los factores inflamatorios IL-6 y TNF-α .
Actividad antibacteriana
Los derivados de N’- (1,3-benzotiazol-2-il)-aril amida se han sintetizado y evaluado por su actividad antibacteriana . Algunos de estos compuestos exhibieron una actividad prometedora contra Staphylococcus aureus .
Actividad antifúngica
Los tiazoles, un grupo de heterociclos azólicos, se han asociado con la actividad antifúngica . Por ejemplo, la sulfazole, un fármaco sulfónico de acción corta, contiene una porción de tiazol .
Actividad antidiabética y antiinflamatoria
Los tiazoles se han asociado con actividades antidiabéticas y antiinflamatorias . Por ejemplo, el meloxicam, un fármaco antiinflamatorio, contiene una porción de tiazol .
Actividad antihipertensiva
Los tiazoles también se han asociado con la actividad antihipertensiva . Esto es evidente en el uso de porciones de tiazol en la formulación de ciertos fármacos antihipertensivos .
Actividad antioxidante
Los compuestos a base de tiazol se han estudiado por sus actividades antioxidantes . La modificación de compuestos a base de tiazol en diferentes posiciones ha generado nuevas moléculas con potentes actividades antioxidantes .
Actividad hepatoprotectora
Los tiazoles se han asociado con actividades hepatoprotectoras . Esto se debe a la presencia de porciones de tiazol en una variedad de productos naturales y fármacos sintéticos .
Mecanismo De Acción
Target of Action
Benzothiazole derivatives have been found to exhibit potent inhibitory activity againstMycobacterium tuberculosis . The target of these compounds is often the enzyme DprE1 , which is crucial for the survival of the bacterium .
Mode of Action
Benzothiazole derivatives generally interact with their targets, such as the dpre1 enzyme, leading to the inhibition of the enzyme’s function . This interaction disrupts the normal functioning of the bacterium, leading to its death .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the survival and proliferation of Mycobacterium tuberculosis. By inhibiting the DprE1 enzyme, the compound disrupts the synthesis of arabinogalactan, a key component of the mycobacterial cell wall . This disruption affects the integrity of the cell wall, leading to the death of the bacterium .
Pharmacokinetics
The bioavailability of benzothiazole derivatives is generally influenced by factors such as their solubility, stability, and permeability .
Result of Action
The result of the compound’s action is the inhibition of the growth and proliferation of Mycobacterium tuberculosis. By inhibiting the DprE1 enzyme, the compound disrupts the synthesis of arabinogalactan, leading to the death of the bacterium .
Análisis Bioquímico
Biochemical Properties
Compounds with similar structures, such as benzothiazole derivatives, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Cellular Effects
Similar compounds have shown to inhibit collagen synthesis in rat and dog models by inactivating hepatic stellate cells that are mainly responsible for collagen synthesis in liver fibrosis .
Molecular Mechanism
Similar compounds have been found to inhibit the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Propiedades
IUPAC Name |
N-[5-(1,3-benzothiazole-2-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3S2/c1-10-8-13(23-27-10)16(25)22-19-21-12-6-7-24(9-15(12)29-19)18(26)17-20-11-4-2-3-5-14(11)28-17/h2-5,8H,6-7,9H2,1H3,(H,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWVOYUPBPFZNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)C4=NC5=CC=CC=C5S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
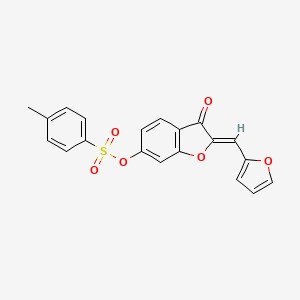
![2-Chloro-6-oxaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2387026.png)
![Tert-butyl 7-hydroxy-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B2387028.png)
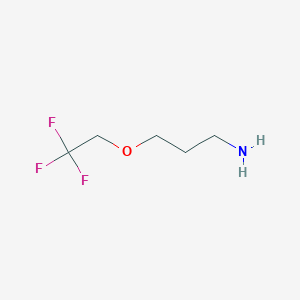
![(2-Chlorophenyl)-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B2387030.png)
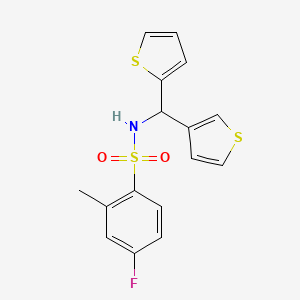
![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2387033.png)
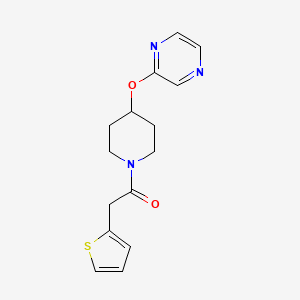
![Ethyl 4-{2-[2,4-dihydroxy-3-(morpholin-4-ylmethyl)phenyl]-2-oxoethoxy}benzoate](/img/structure/B2387035.png)
![1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2387038.png)
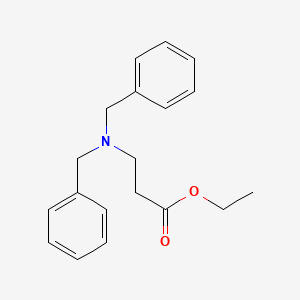
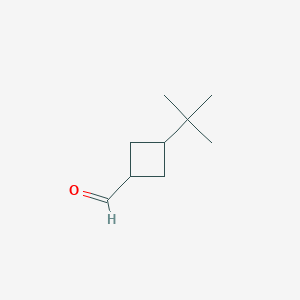
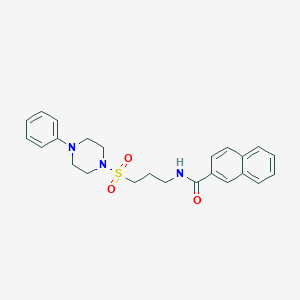
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2387047.png)
